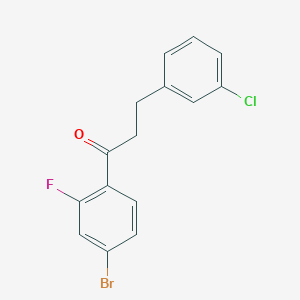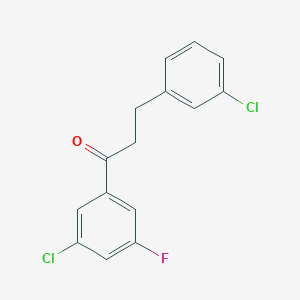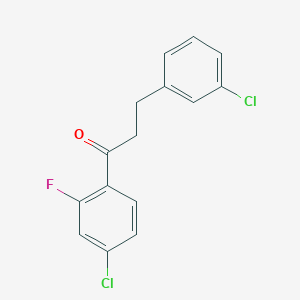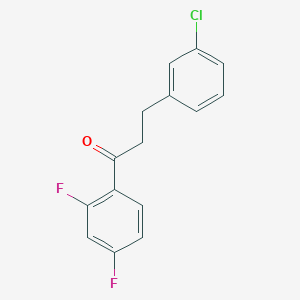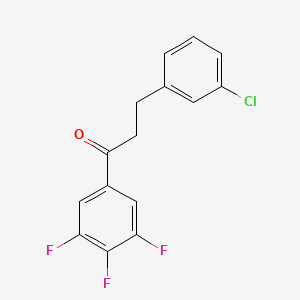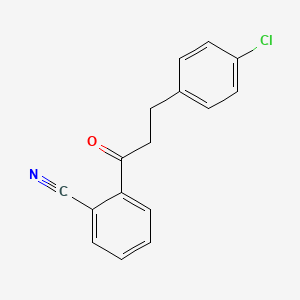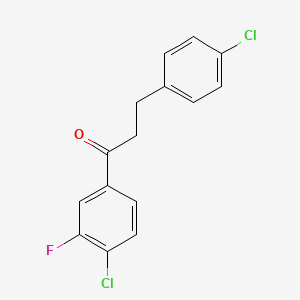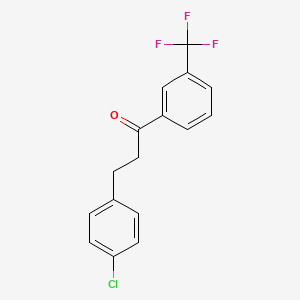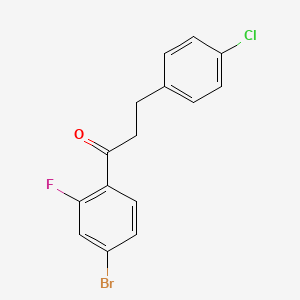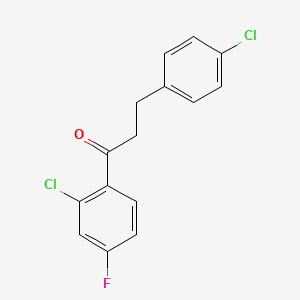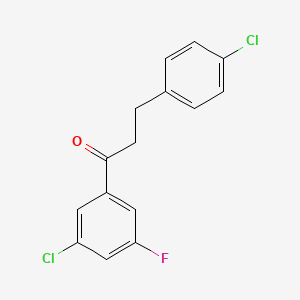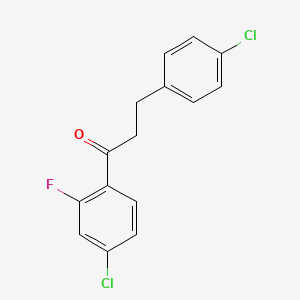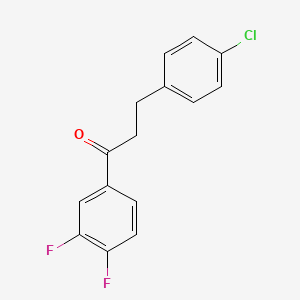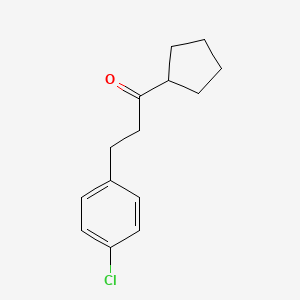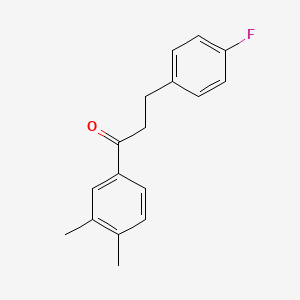
3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, is not directly studied in the provided papers. However, related compounds and methodologies can offer insights into its chemical nature. For instance, the use of fluorinated aromatic compounds as building blocks in synthesis is exemplified by the study of 3-amino-3-(4-fluorophenyl)propionic acid, which is a fluorinated non-proteinogenic amino acid . This highlights the relevance of fluorinated aromatic compounds in synthetic chemistry, potentially applicable to the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as the Friedel-Crafts reaction, which is a classic method in organic chemistry for forming carbon-carbon bonds . This reaction could theoretically be applied to synthesize the target compound by reacting a suitable methyl ketone with a fluorinated aromatic compound under appropriate conditions. Additionally, the synthesis of 3-fluoro-4-hexylthiophene through a route involving perbromination and bromine/fluorine exchange suggests that similar halogen exchange reactions might be applicable in the synthesis of 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be analyzed using computational methods such as Density Functional Theory (DFT), as demonstrated in the study of 3-amino-3-(4-fluorophenyl)propionic acid . These methods can predict the electronic structure and provide insights into the stability and reactivity of the compound. The presence of fluorine can significantly affect the electronic properties of the aromatic ring due to its high electronegativity.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. For example, the oxidation potential of 3-hexyl-4-fluorothiophene is higher than that of 3-hexylthiophene, indicating that the introduction of a fluorine atom can alter the electrochemical properties of a molecule . This suggests that 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone may also exhibit unique reactivity patterns due to the presence of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone can be inferred from related studies. For instance, the determination of log K(ow), water solubility, vapor pressure, and Henry's Law constant for a branched isomer of nonylphenol provides a framework for understanding the environmental behavior of organic compounds . These properties are crucial for predicting the compound's behavior in various media, including aquatic ecosystems.
Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance Studies
Studies on bicyclic thiophene derivatives, including compounds related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, have utilized Nuclear Magnetic Resonance (NMR) techniques. Hirohashi, Inaba, and Yamamoto (1975, 1976) observed spin couplings over seven bonds in the NMR spectra of these compounds, attributable to a through-space mechanism (Hirohashi, Inaba, & Yamamoto, 1975), (Hirohashi, Inaba, & Yamamoto, 1976).
Biodegradation Studies
The biodegradation of 3-methyl-4-nitrophenol, a breakdown product of fenitrothion and structurally related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, has been studied by Bhushan et al. (2000). They found a microorganism capable of utilizing this compound as a sole carbon source, important for environmental decontamination (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Photochemical Reactions
Encinas and Scaiano (1979) studied the photochemistry of β-(dimethylamino)propiophenone, closely related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. They found that the triplet state decays via charge-transfer interactions, leading to biradical zwitterion formation (Encinas & Scaiano, 1979).
Studies on Halogenopyridines Reactivity
Zoest and Hertog (2010) investigated the reactivity of 3- and 4-fluoropyridine, structurally similar to the compound . Their study provided insights into the reaction mechanisms of these compounds in different chemical environments (Zoest & Hertog, 2010).
Mutagenic Effect Studies
Nehéz et al. (1985) studied the mutagenic effects of 3-methyl-4-nitrophenol, related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. Their research contributes to understanding the potential genetic impacts of such compounds (Nehéz, Huszta, Mazzag, & Berencsi, 1985).
Synthesis and Characterization of Disperse Dyes
Elapasery et al. (2020) synthesized disperse dyes based on enaminones, which include derivatives of propiophenone-like 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. This work is significant for the development of novel dyes in the textile industry (Elapasery, Yassin, el-azim, & Abdellatif, 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQCMGMTUKQBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644582 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-37-1 |
Source


|
| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

